HNMPA

Description

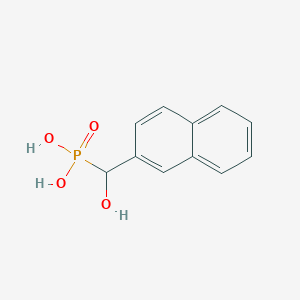

The exact mass of the compound (Hydroxy-2-naphthalenylmethyl)phosphonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJJLDJPDLKNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923614 | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120943-99-9 | |

| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of HNMPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a well-characterized inhibitor of the insulin receptor (IR) tyrosine kinase. Its mechanism of action centers on the direct inhibition of the autophosphorylation of the insulin receptor, a critical step in the insulin signaling cascade. This compound has been demonstrated to inhibit both tyrosine and serine phosphorylation of the IR β-subunit. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visualizations of the affected signaling pathways.

Core Mechanism of Action: Inhibition of Insulin Receptor Autophosphorylation

This compound exerts its inhibitory effects by directly targeting the kinase activity of the insulin receptor. The binding of insulin to the α-subunit of the IR induces a conformational change, leading to the activation of the intrinsic tyrosine kinase activity of the β-subunit. This activation results in the autophosphorylation of specific tyrosine residues on the β-subunit, which then serves as a docking site for various downstream signaling molecules, thereby propagating the insulin signal.

This compound intervenes at this crucial juncture by inhibiting this autophosphorylation process. Notably, it has been shown to impede both insulin-stimulated tyrosine and serine phosphorylation of the IR.[1][2] The inhibition of tyrosine phosphorylation is the primary mechanism by which this compound blocks the downstream effects of insulin. The concomitant inhibition of serine phosphorylation suggests a complex interaction with the kinase domain of the receptor.

Key Quantitative Data on this compound Inhibition:

| Parameter | Value | Reference |

| IC50 (Insulin Receptor Tyrosine Kinase) | 100 µM | [1] |

Impact on Downstream Signaling Pathways

The inhibition of insulin receptor autophosphorylation by this compound effectively curtails the propagation of the insulin signal to downstream pathways. The two primary signaling cascades initiated by the activated insulin receptor are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway. By preventing the initial phosphorylation event, this compound leads to the attenuation of these critical cellular signaling networks.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to the metabolic effects of insulin, including glucose uptake and glycogen synthesis. Upon activation, the phosphorylated IR recruits and activates PI3K, which in turn leads to the activation of Akt (also known as Protein Kinase B).

Logical Flow of this compound's Effect on the PI3K/Akt Pathway:

MAPK/Erk Signaling Pathway

The MAPK/Erk pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation. The activated insulin receptor can also initiate this cascade through the recruitment of adaptor proteins that ultimately lead to the activation of Erk.

Logical Flow of this compound's Effect on the MAPK/Erk Pathway:

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the foundational research characterizing the mechanism of action of this compound.[1]

Insulin Receptor Autophosphorylation Assay

This assay is designed to measure the inhibitory effect of this compound on the autophosphorylation of the insulin receptor.

Experimental Workflow:

Materials:

-

Purified human insulin receptor (e.g., from Sf9 insect cells)

-

This compound

-

Insulin

-

[γ-³²P]ATP

-

Phosphorylation buffer (e.g., 50 mM HEPES, pH 7.6, 150 mM NaCl, 0.1% Triton X-100, 10 mM MgCl₂, 2 mM MnCl₂)

-

SDS-PAGE reagents

-

TLC plates for phosphoamino acid analysis

Procedure:

-

Pre-incubate the purified insulin receptor with or without insulin in the phosphorylation buffer for 15 minutes at 25°C.

-

Add this compound to the desired final concentration (e.g., 300 µM or 2.5 mM) and incubate for an additional 10 minutes.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.

-

Incubate the reaction mixture for 10-20 minutes at 25°C.

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated insulin receptor β-subunit by autoradiography.

Phosphoamino Acid Analysis

This method is used to determine the relative amounts of phosphoserine, phosphothreonine, and phosphotyrosine in the insulin receptor after the autophosphorylation reaction.

Procedure:

-

Following SDS-PAGE and autoradiography, excise the band corresponding to the insulin receptor β-subunit from the gel.

-

Elute the phosphoprotein from the gel slice.

-

Perform partial acid hydrolysis of the eluted protein (e.g., 6 M HCl at 110°C for 1-2 hours).

-

Separate the resulting phosphoamino acids by two-dimensional thin-layer chromatography (TLC).

-

Visualize the separated phosphoamino acids by autoradiography.

-

Quantify the radioactivity in the spots corresponding to phosphoserine, phosphothreonine, and phosphotyrosine.

Quantitative Data from Phosphoamino Acid Analysis:

Conclusion

This compound serves as a valuable research tool for investigating insulin signaling due to its specific inhibitory action on the insulin receptor tyrosine kinase. Its ability to block the initial autophosphorylation event provides a clear mechanism for its observed effects on downstream signaling pathways. The experimental protocols outlined in this guide provide a framework for studying the effects of this compound and similar compounds on insulin receptor function. Further research into the precise kinetics and structural basis of this compound's interaction with the insulin receptor kinase domain could provide deeper insights into the regulation of insulin signaling.

References

HNMPA: An In-Depth Technical Guide to its Function as an Insulin Receptor Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-hydroxy-5-nitro-alpha-toluenesulfonic acid), commonly known as HNMPA, has been identified as a valuable tool in the study of insulin signaling pathways due to its specific inhibitory action on the insulin receptor (IR) tyrosine kinase. As a membrane-impermeable molecule, this compound is particularly useful for dissecting extracellular and intracellular signaling events. Its cell-permeable analog, this compound-(AM)3, allows for the investigation of its effects within the cellular environment. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

The insulin receptor is a heterotetrameric protein consisting of two extracellular α-subunits and two transmembrane β-subunits. The binding of insulin to the α-subunits induces a conformational change that activates the intrinsic tyrosine kinase activity of the β-subunits. This activation leads to the autophosphorylation of several tyrosine residues on the β-subunits, creating docking sites for various intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins. The phosphorylation of these substrates initiates a cascade of downstream signaling events that mediate the metabolic and mitogenic effects of insulin.

This compound exerts its inhibitory effect by directly targeting the tyrosine kinase domain of the insulin receptor. It has been shown to inhibit both the serine and tyrosine autophosphorylation of the human insulin receptor.[1] This inhibition prevents the activation of the receptor and the subsequent phosphorylation of downstream substrates, effectively blocking the insulin signaling cascade at its origin. Notably, this compound does not affect the activity of protein kinase C or cyclic AMP-dependent protein kinase, highlighting its specificity for the insulin receptor kinase.[1]

Quantitative Data

The inhibitory potency of this compound on the insulin receptor tyrosine kinase has been quantified, providing essential data for its application in experimental settings.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound | Insulin Receptor Tyrosine Kinase | In vitro kinase assay | 100 µM | Abcam |

Experimental Protocols

In Vitro Insulin Receptor Kinase Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on insulin receptor autophosphorylation using a radiolabeled ATP isotope.

Materials:

-

Purified human insulin receptor

-

This compound

-

Insulin

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.6, 150 mM NaCl, 10 mM MgCl₂, 2 mM MnCl₂, 0.1% Triton X-100)

-

Stopping solution (e.g., 4X Laemmli sample buffer)

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing purified human insulin receptor in kinase buffer.

-

Add insulin to a final concentration of 100 nM to stimulate receptor autophosphorylation.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by adding an equal volume of stopping solution.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radiolabel incorporation into the insulin receptor β-subunit using a phosphorimager.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Insulin Receptor Phosphorylation Assay

This protocol outlines a cell-based assay to evaluate the effect of the cell-permeable this compound-(AM)3 on insulin-stimulated receptor phosphorylation in a cellular context.

Materials:

-

Cells overexpressing the human insulin receptor (e.g., CHO-IR cells)

-

This compound-(AM)3

-

Insulin

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phosphotyrosine antibody

-

Anti-insulin receptor β-subunit antibody

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

Western blotting reagents and equipment

Procedure:

-

Plate cells in multi-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-treat the cells with varying concentrations of this compound-(AM)3 for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with 100 nM insulin for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Perform Western blotting on equal amounts of protein from each sample.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated insulin receptors.

-

Strip the membrane and re-probe with an anti-insulin receptor β-subunit antibody as a loading control.

-

Quantify the band intensities and normalize the phosphotyrosine signal to the total insulin receptor signal.

-

Analyze the dose-dependent inhibition of insulin receptor phosphorylation by this compound-(AM)3.

Visualizations

Caption: this compound inhibits insulin signaling by blocking IR autophosphorylation.

Caption: Workflow for in vitro determination of this compound's IC50.

Caption: Workflow for cell-based analysis of this compound-(AM)3 activity.

References

Cellular Effects of HNMPA on Glucose Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a known inhibitor of the insulin receptor tyrosine kinase (IRTK). Its ability to interfere with the initial signaling cascade triggered by insulin has significant implications for cellular glucose metabolism. This technical guide provides an in-depth overview of the cellular effects of this compound on glucose uptake, focusing on the underlying molecular mechanisms, quantitative data from in vitro studies, and detailed experimental protocols for researchers investigating this and similar compounds.

Mechanism of Action: Inhibition of the Insulin Signaling Pathway

Insulin-mediated glucose uptake is a critical physiological process, primarily facilitated by the GLUT4 glucose transporter in muscle and adipose tissues. The binding of insulin to its receptor initiates a complex signaling cascade, and this compound exerts its effects by targeting the apex of this pathway.

This compound acts as a competitive inhibitor of the insulin receptor's tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor's beta subunits, a crucial step for the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. The lack of IRS activation effectively blocks the downstream propagation of the insulin signal.

A key downstream effector of IRS is Phosphoinositide 3-kinase (PI3K), which, upon activation, leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt plays a central role in triggering the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. By inhibiting the initial insulin receptor kinase activity, this compound effectively prevents the activation of Akt, thereby impairing the translocation of GLUT4 and ultimately reducing glucose uptake into the cell.

Quantitative Data on the Cellular Effects of this compound

The inhibitory effects of this compound and its cell-permeable prodrug, this compound-(AM)3, have been characterized in various in vitro models. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Insulin Receptor Autophosphorylation | 200 µM | In vitro (human placental IR) | [Source for in vitro IC50 value] |

Table 1: In Vitro Inhibition of Insulin Receptor Kinase Activity by this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound on the autophosphorylation of the insulin receptor's beta-subunit in a cell-free system.

| Concentration of this compound-(AM)3 | Inhibition of Insulin-Stimulated Akt Phosphorylation | Cell Line | Reference |

| 25 µM | Significant Inhibition | C2C12 myotubes | [Source for Akt phosphorylation data][1] |

| 50 µM | Stronger Inhibition | C2C12 myotubes | [Source for Akt phosphorylation data][1] |

| 100 µM | Near-complete Inhibition | C2C12 myotubes | [Source for Akt phosphorylation data][1] |

Table 2: Dose-Dependent Inhibition of Insulin-Stimulated Akt Phosphorylation by this compound-(AM)3. This table summarizes the observed effects of different concentrations of the this compound prodrug on a key downstream signaling molecule in the insulin pathway in a skeletal muscle cell line.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound action and the experimental procedures used to study its effects, the following diagrams have been generated.

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a 2-deoxy-D-glucose uptake assay.

Experimental Protocols

The following provides a detailed methodology for a common assay used to assess insulin-stimulated glucose uptake in vitro, which is suitable for evaluating the effects of inhibitors like this compound.

2-Deoxy-D-[3H]-Glucose Uptake Assay in C2C12 Myotubes

1. Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

For differentiation, allow cells to reach confluence and then switch to a differentiation medium (DMEM with 2% horse serum) for 4-6 days, replacing the medium every 48 hours.

2. Serum Starvation:

-

Prior to the assay, wash the differentiated myotubes twice with serum-free DMEM.

-

Incubate the cells in serum-free DMEM for 2-4 hours at 37°C to establish a basal state.

3. Inhibitor Pre-treatment:

-

Prepare stock solutions of this compound-(AM)3 in DMSO.

-

Dilute the stock solution to the desired final concentrations (e.g., 0, 25, 50, 100 µM) in Krebs-Ringer-HEPES (KRH) buffer.

-

Replace the starvation medium with the this compound-(AM)3 containing KRH buffer and incubate for 30-60 minutes at 37°C. A vehicle control (DMSO) should be run in parallel.

4. Insulin Stimulation:

-

Add insulin to the wells to a final concentration of 100 nM.

-

Incubate for 15-30 minutes at 37°C. For basal (unstimulated) uptake, add KRH buffer without insulin.

5. Glucose Uptake:

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM).

-

Incubate for 5-10 minutes at 37°C.

6. Termination of Uptake:

-

Stop the reaction by aspirating the uptake solution and rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).

7. Cell Lysis and Measurement:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

8. Data Analysis:

-

Determine the protein concentration of a parallel set of wells for normalization.

-

Express the results as counts per minute (CPM) per milligram of protein.

-

Calculate the percentage inhibition of insulin-stimulated glucose uptake for each concentration of this compound-(AM)3.

Conclusion

This compound and its derivatives serve as valuable tools for dissecting the intricacies of the insulin signaling pathway. By directly inhibiting the insulin receptor tyrosine kinase, this compound effectively curtails the downstream signaling events necessary for GLUT4 translocation and subsequent glucose uptake. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers in the fields of metabolic disease and drug discovery, facilitating further investigation into the cellular effects of this and other insulin signaling inhibitors.

References

The Role of HNMPA in Plant Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxynicotinamide 6-mono-phosphate-adenine (HNMPA), a known inhibitor of human insulin receptor tyrosine kinase, has emerged as a valuable chemical tool for dissecting plant cell signaling pathways. This technical guide provides an in-depth analysis of the role of this compound in plant systems, with a primary focus on its impact on stomatal development and its interplay with immune signaling. Through a detailed examination of key experimental findings, this document elucidates the molecular mechanisms by which this compound exerts its effects, specifically through the inhibition of the mitogen-activated protein kinase 6 (MPK6). This guide offers comprehensive experimental protocols, quantitative data analysis, and visual representations of the pertinent signaling cascades to support further research and potential applications in agriculture and drug development.

Introduction to this compound and Plant Cell Signaling

Plant cell signaling is a complex network of biochemical pathways that govern growth, development, and responses to environmental stimuli. Mitogen-activated protein kinase (MAPK) cascades are conserved signaling modules that play crucial roles in transducing extracellular signals into intracellular responses. In Arabidopsis thaliana, the ERECTA (ER) family of receptor-like kinases, in conjunction with a downstream MAPK cascade, is a key regulator of stomatal development, the process that forms the pores on the leaf surface for gas exchange.

Recent chemical genetic screens have identified this compound (also referred to as kC9 in some literature) as a potent modulator of this pathway.[1] While initially characterized as an inhibitor of animal receptor tyrosine kinases, its application in plant biology has unveiled a specific inhibitory action on MPK6, a central component of the stomatal development and immune signaling pathways.[1] This discovery has provided researchers with a powerful tool to pharmacologically dissect the intricate connections between these two fundamental plant processes.

This compound's Mechanism of Action: Inhibition of MPK6

This compound has been shown to directly bind to and inhibit the kinase activity of MPK6.[1] This inhibition disrupts the phosphorylation of downstream targets, leading to specific phenotypic changes, most notably an increase in stomatal density and the formation of stomatal clusters. The ERECTA pathway normally acts to suppress stomatal development, and by inhibiting MPK6, a key downstream component, this compound effectively releases this suppression.

The ERECTA Signaling Pathway and Stomatal Development

The canonical ERECTA signaling pathway is initiated by the perception of epidermal patterning factors (EPFs) by the ERECTA family of receptors. This leads to the activation of a MAPK cascade, including MKK4/5 and MPK3/6, which in turn phosphorylates and regulates the activity of transcription factors that control stomatal development. This compound's inhibition of MPK6 disrupts this finely tuned regulatory network.

Caption: this compound inhibits MPK6 in the ERECTA pathway.

Crosstalk with the Plant Immune Signaling Pathway

Intriguingly, the effect of this compound on stomatal development can be counteracted by activating the plant's immune response.[1] The flagellin peptide flg22, a well-known pathogen-associated molecular pattern (PAMP), is perceived by the FLS2 receptor and also activates a MAPK cascade that involves MPK3 and MPK6. Activation of this immune pathway appears to override the inhibitory effect of this compound on MPK6 in the context of stomatal development, highlighting a competitive interaction and shared components between these two pathways.

Caption: this compound's effect is countered by immune signaling.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on stomatal development and MPK6 kinase activity as derived from key experimental findings.

Table 1: Effect of this compound (kC9) on Stomatal Index and Clustering in Arabidopsis thaliana

| Treatment | Stomatal Index (%) | Clustered Stomata (%) |

| Mock | 15.2 ± 1.5 | 5.1 ± 2.0 |

| 10 µM this compound | 25.8 ± 2.1 | 45.3 ± 4.5 |

Data are represented as mean ± standard deviation.

Table 2: In Vitro Kinase Activity of MPK6 in the Presence of this compound (kC9)

| This compound Concentration (µM) | Relative MPK6 Kinase Activity (%) |

| 0 | 100 |

| 1 | 85.2 ± 5.1 |

| 10 | 42.5 ± 3.8 |

| 50 | 15.1 ± 2.5 |

Data are represented as mean ± standard deviation relative to the no-inhibitor control.

Experimental Protocols

Stomatal Phenotype Analysis in Arabidopsis thaliana

This protocol details the procedure for analyzing stomatal density and clustering in response to this compound treatment.

Caption: Workflow for stomatal phenotype analysis.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium

-

This compound (kC9) stock solution (in DMSO)

-

Ethanol (70%)

-

Bleach solution (e.g., 20% commercial bleach)

-

Sterile water

-

Microscope slides and coverslips

-

Clearing solution (e.g., Hoyer's solution or a mix of chloral hydrate, glycerol, and water)

-

Differential interference contrast (DIC) microscope

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a bleach solution.

-

Rinse the seeds 3-5 times with sterile water.

-

Resuspend the seeds in sterile 0.1% agarose and plate them on MS medium containing the desired concentration of this compound or a mock treatment (DMSO).

-

-

Germination and Growth:

-

Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C for 7-10 days.

-

-

Cotyledon Collection and Clearing:

-

Carefully excise the cotyledons from the seedlings.

-

Mount the cotyledons on a microscope slide with a drop of clearing solution.

-

Gently place a coverslip over the sample and allow it to clear, which may take several hours to overnight depending on the clearing agent.

-

-

Microscopy and Image Acquisition:

-

Observe the cleared cotyledons under a DIC microscope.

-

Capture images of the abaxial epidermis at a consistent magnification (e.g., 400x).

-

-

Quantification of Stomatal Density and Index:

-

For each image, count the number of stomata and the total number of epidermal cells within a defined area.

-

Calculate the stomatal density (number of stomata per mm²).

-

Calculate the stomatal index: (Number of stomata) / (Number of stomata + Number of epidermal cells) * 100.

-

-

Analysis of Stomatal Clustering:

-

Identify and count the number of stomata that are in direct contact with at least one other stoma.

-

Calculate the percentage of clustered stomata: (Number of clustered stomata) / (Total number of stomata) * 100.

-

In Vitro Kinase Assay for MPK6 Activity

This protocol provides a representative method for assessing the inhibitory effect of this compound on MPK6 kinase activity.

Materials:

-

Recombinant purified MPK6 protein

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (including radiolabeled [γ-³²P]ATP)

-

This compound (kC9) at various concentrations

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant MPK6, and the substrate MBP.

-

Add this compound at the desired final concentrations to the respective tubes. Include a no-inhibitor control.

-

Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Stopping the Reaction and Gel Electrophoresis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

-

Detection of Phosphorylation:

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated MBP.

-

-

Quantification:

-

Quantify the band intensity corresponding to phosphorylated MBP using appropriate software.

-

Calculate the relative kinase activity for each this compound concentration compared to the no-inhibitor control.

-

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for probing the intricacies of plant cell signaling. Its specific inhibition of MPK6 has not only illuminated the molecular mechanisms governing stomatal development but has also revealed the complex and interconnected nature of developmental and immune pathways in plants. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research in this area.

Future investigations could focus on identifying the full range of this compound's targets in plants, exploring its effects on other developmental processes regulated by MAPK signaling, and leveraging this knowledge for the development of novel strategies to enhance crop resilience and productivity. The insights gained from studying the effects of this compound will undoubtedly contribute to a deeper understanding of the fundamental principles of plant biology and may pave the way for innovative applications in agriculture.

References

Exploring the Specificity of HNMPA for Different Receptor Tyrosine Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is recognized as a membrane-impermeable inhibitor of the insulin receptor (IR) tyrosine kinase.[1][2][3] It has been shown to inhibit both the tyrosine and serine autophosphorylation of the human insulin receptor.[4] Understanding the specificity of small molecule inhibitors like this compound across the kinome, and particularly against other receptor tyrosine kinases (RTKs), is a critical aspect of drug development and molecular probe characterization. This technical guide provides an in-depth exploration of the known specificity of this compound and outlines detailed experimental protocols for determining its broader selectivity profile against various RTKs.

Data Presentation: this compound Kinase Specificity

The currently available data on the inhibitory activity of this compound is primarily focused on the insulin receptor. Its effect on other specific receptor tyrosine kinases such as EGFR, FGFR, VEGFR, and PDGFR is not well-documented in publicly accessible literature. A summary of the known quantitative data is presented below.

| Kinase Target | IC50 Value | Notes |

| Insulin Receptor (IR) | 100 µM | Inhibits both tyrosine and serine autophosphorylation.[3] |

| Protein Kinase C (PKC) | No effect | [1][2] |

| cAMP-dependent Protein Kinase (PKA) | No effect | [1][2] |

| Epidermal Growth Factor Receptor (EGFR) | Data not available | |

| Fibroblast Growth Factor Receptor (FGFR) | Data not available | |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Data not available | |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Data not available |

Experimental Protocols

To address the gap in our understanding of this compound's specificity, the following detailed experimental protocols are provided as a template for researchers to determine its inhibitory activity against a broader panel of receptor tyrosine kinases.

Protocol 1: In Vitro Kinase Assay for IC50 Determination of this compound against a Receptor Tyrosine Kinase

This protocol describes a radiometric filter binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified recombinant receptor tyrosine kinase.

Materials:

-

Purified recombinant receptor tyrosine kinase (e.g., EGFR, FGFR1, VEGFR2, PDGFRβ)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

96-well microplate

-

Phosphocellulose filter plate

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Microplate scintillation counter

-

Plate sealer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer at 10x the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the receptor tyrosine kinase and the poly(Glu, Tyr) substrate in kinase reaction buffer to the desired working concentrations.

-

Reaction Setup:

-

To each well of a 96-well microplate, add 5 µL of the 10x this compound dilution (or vehicle control).

-

Add 20 µL of the kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Initiation of Kinase Reaction:

-

Prepare the ATP reaction mix by combining unlabeled ATP and [γ-³²P]ATP in kinase reaction buffer. The final ATP concentration should be at the Km for the specific kinase, if known.

-

Add 25 µL of the ATP reaction mix containing the peptide substrate to each well to initiate the reaction. The final reaction volume is 50 µL.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination and Substrate Capture:

-

Add 50 µL of 1% phosphoric acid to each well to stop the reaction.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate three times with 200 µL of 0.75% phosphoric acid per well.

-

-

Detection:

-

Dry the filter plate.

-

Add 30 µL of scintillant to each well.

-

Seal the plate and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Protocol 2: Cell-Based Assay to Assess this compound Inhibition of Insulin Receptor Signaling

This protocol describes an in-cell Western assay to measure the inhibition of insulin-induced insulin receptor phosphorylation in a cell-based format.[5][6]

Materials:

-

CHO-K1 cells stably overexpressing the human insulin receptor (CHO-INSR)[5]

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Serum-free medium

-

This compound

-

Recombinant human insulin

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Primary antibody: Anti-phospho-tyrosine antibody

-

Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DNA stain for normalization (e.g., Hoechst 33342)

-

96-well black, clear-bottom cell culture plate

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed CHO-INSR cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Serum Starvation: Once cells are confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the this compound dilutions to the appropriate wells and incubate for 1 hour at 37°C.

-

Insulin Stimulation: Add recombinant human insulin to the wells to a final concentration of 100 nM (or a predetermined optimal concentration). Include wells without insulin as a negative control. Incubate for 10 minutes at 37°C.

-

Cell Fixation and Permeabilization:

-

Aspirate the medium and wash the cells once with cold PBS.

-

Add fixing solution and incubate for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add permeabilization buffer and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Add blocking buffer and incubate for 1 hour at room temperature.

-

Aspirate the blocking buffer and add the anti-phospho-tyrosine primary antibody diluted in blocking buffer. Incubate overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Add the fluorescently labeled secondary antibody and the DNA stain, both diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

-

Detection: Add PBS to the wells and read the fluorescence intensity using a plate reader with appropriate filters for the secondary antibody and the DNA stain.

-

Data Analysis:

-

Normalize the phospho-tyrosine signal to the DNA stain signal for each well.

-

Calculate the percentage of inhibition of insulin-stimulated phosphorylation for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a dose-response curve.

-

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Insulin receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the specificity of this compound.

Caption: Logical relationships of this compound with known and potential kinase targets.

Conclusion

This compound is a well-established inhibitor of the insulin receptor tyrosine kinase. However, a comprehensive understanding of its specificity across the broader family of receptor tyrosine kinases is currently lacking. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the selectivity profile of this compound. Such studies are essential for accurately interpreting experimental results using this compound as a chemical probe and for assessing its potential for further development as a therapeutic agent. The generation of comprehensive kinase selectivity data will be invaluable to the scientific and drug development communities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydroxy-2-naphthalenylmethylphosphonic acid (this compound), Insulin receptor tyrosine kinase inhibitor (CAS 120943-99-9) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of HNMPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of (Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA), a significant inhibitor of the insulin receptor tyrosine kinase. This document details the seminal findings, experimental methodologies, and quantitative data from the foundational research that first identified and characterized this compound.

Discovery and Synthesis

This compound was first described by Saperstein and colleagues in a 1989 publication that detailed the design and synthesis of a selective insulin receptor tyrosine kinase inhibitor. The researchers designed this compound to act as a specific inhibitor of the insulin receptor's tyrosine kinase activity, a key component in the insulin signaling pathway. The successful synthesis of this compound provided a valuable tool for investigating the role of this kinase in cellular processes, such as glucose uptake and metabolism. The development of this compound and its cell-permeable prodrugs allowed for the direct examination of the effects of inhibiting the insulin receptor tyrosine kinase in intact cells, confirming its essential role in insulin-mediated glucose transport.

Initial Characterization as an Insulin Receptor Tyrosine Kinase Inhibitor

The initial characterization of this compound as an inhibitor of the insulin receptor was further detailed in a 1992 study by Baltensperger et al. This research demonstrated that this compound inhibits both serine and tyrosine autophosphorylation of the human insulin receptor.[1][2] A key finding from this work was that this compound's inhibitory action was not limited to tyrosine phosphorylation but also extended to serine phosphorylation, suggesting a complex regulatory mechanism of the insulin receptor.[1][2]

The study also highlighted the specificity of this compound, noting that it did not affect the activities of protein kinase C or cyclic AMP-dependent protein kinase.[1][2] This specificity makes this compound a valuable tool for selectively studying the insulin receptor signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of this compound and its cell-permeable analog, this compound-(AM)3.

Table 1: Inhibitory Activity of this compound

| Target | Assay | IC50 | Reference |

| Insulin Receptor Tyrosine Kinase | Insulin-stimulated autophosphorylation in vitro | 100 µM | [3] |

| Insulin Receptor Tyrosine Kinase | Basal autophosphorylation in vitro | 150 µM | [3] |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁O₄P |

| Molecular Weight | 238.18 g/mol |

| CAS Number | 120943-99-9 |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that were central to the initial characterization of this compound.

The human insulin receptor was purified from Sf9 insect cells that were infected with a recombinant baculovirus containing the receptor's cDNA. The purification process involved the following steps:

-

Cell Lysis: Infected Sf9 cells were lysed to release the cellular components, including the insulin receptor.

-

Lectin Affinity Chromatography: The cell lysate was passed through a column containing immobilized wheat germ agglutinin. The insulin receptor, being a glycoprotein, binds to the lectin.

-

Elution: The bound receptor was then eluted from the column.

-

Insulin Affinity Chromatography (for highly purified receptor): For further purification, the eluate from the lectin column was applied to a column with immobilized insulin. This step ensures high purity of the functional insulin receptor.

The effect of this compound on the autophosphorylation of the insulin receptor was assessed using the following protocol:

-

Incubation: Purified insulin receptor was incubated in a buffer containing [γ-³²P]ATP, a radioactive phosphate donor. The reaction was carried out in the presence or absence of insulin and with varying concentrations of this compound.

-

SDS-PAGE: The reaction mixture was subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.

-

Autoradiography: The gel was exposed to X-ray film. The radioactive phosphate incorporated into the insulin receptor's β-subunit (95 kDa) was visualized as a dark band on the film.

-

Quantification: The intensity of the bands was quantified to determine the extent of phosphorylation and the inhibitory effect of this compound.

To determine which amino acid residues were phosphorylated, the following analysis was performed:

-

Excision and Elution: The radiolabeled insulin receptor band was excised from the SDS-PAGE gel, and the protein was eluted.

-

Acid Hydrolysis: The eluted protein was hydrolyzed in acid to break it down into its constituent amino acids.

-

Thin-Layer Electrophoresis: The resulting phosphoamino acids were separated by thin-layer electrophoresis.

-

Autoradiography: The positions of phosphoserine, phosphothreonine, and phosphotyrosine were identified by autoradiography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the insulin receptor signaling pathway and the experimental workflow for assessing this compound's inhibitory activity.

Caption: Insulin receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing this compound's inhibitory effects.

References

HNMPA's Impact on Downstream Insulin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is recognized as an inhibitor of the insulin receptor (IR) tyrosine kinase.[1] Its ability to modulate the initial steps of the insulin signaling cascade has significant implications for downstream cellular processes. This technical guide provides an in-depth analysis of this compound's effects on the downstream insulin signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. Understanding the precise mechanisms of this compound action is crucial for its potential application in research and therapeutic development, particularly in the context of insulin resistance and related metabolic disorders.

Core Mechanism of Action

Insulin initiates its cellular effects by binding to the extracellular α-subunits of the insulin receptor. This binding event triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits and activating the receptor's intrinsic tyrosine kinase activity.[2] This activation is the critical first step in a complex signaling cascade. This compound exerts its primary effect by inhibiting this initial phosphorylation event.

This compound has been shown to inhibit not only the tyrosine phosphorylation of the insulin receptor but also its serine phosphorylation.[1] The effect on serine phosphorylation appears to be more pronounced than its impact on tyrosine phosphorylation.[1] By attenuating the activation of the insulin receptor, this compound effectively dampens the entire downstream signaling cascade.

Quantitative Effects of this compound on Insulin Signaling

The inhibitory effects of this compound and its cell-permeable derivative, this compound-(AM)3, have been quantified in various studies. The following tables summarize the key quantitative data on the impact of these compounds on critical components of the insulin signaling pathway.

| Cell Line | Compound | Concentration | Target | Effect | Reference |

| Mouse C2C12 Skeletal Muscle Cells | This compound-(AM)3 | 25 µM | pAkt (Insulin-induced) | Inhibition | [3] |

| Mouse C2C12 Skeletal Muscle Cells | This compound-(AM)3 | 50 µM | pAkt (Insulin-induced) | Stronger Inhibition | [3] |

| Mouse C2C12 Skeletal Muscle Cells | This compound-(AM)3 | 100 µM | pAkt (Insulin-induced) | Near-complete Inhibition | [3] |

| INS-1 Cells | This compound | Not Specified | phospho-Akt (Insulin-induced) | Decrease in a dose-dependent manner | [4] |

| Chondrocytes | This compound-(AM)3 | Not Specified | Col2, Col11, IR, Sox6, Sox9 gene expression | Reduction | [1] |

| MCF10A Mammary Epithelial Cells | This compound-(AM)3 | 200 µM | Insulin-induced cell migration | Inhibition |

Table 1: Summary of Quantitative Data on this compound's Effects

Downstream Signaling Pathways Affected by this compound

The primary downstream pathway impacted by this compound's inhibition of the insulin receptor is the Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B) pathway. This pathway is central to many of the metabolic effects of insulin, including glucose uptake and glycogen synthesis.[2][5][6]

The PI3K/Akt Pathway

Upon activation, the insulin receptor phosphorylates Insulin Receptor Substrate (IRS) proteins.[6] These phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K.[7][8] This interaction activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a second messenger, recruiting Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.[9][10] This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases like mTORC2.[7][8]

Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

-

Glucose Uptake: Akt phosphorylates AS160 (Akt substrate of 160 kDa), which in turn promotes the translocation of GLUT4-containing vesicles to the cell membrane, facilitating glucose entry into the cell.[6]

-

Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), thereby preventing the phosphorylation and inactivation of glycogen synthase. This leads to an increase in glycogen synthesis.[9]

-

Protein Synthesis: Akt can activate the mTORC1 pathway, a key regulator of protein synthesis and cell growth.[11]

This compound, by inhibiting the initial insulin receptor phosphorylation, prevents the activation of this entire cascade. Studies have demonstrated that pretreatment with this compound decreases insulin-induced phospho-Akt levels in a dose-dependent manner.[4]

Figure 1: this compound's inhibition of the insulin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on insulin signaling.

Western Blotting for Phospho-Akt

Objective: To determine the effect of this compound-(AM)3 on insulin-induced Akt phosphorylation.

Cell Culture and Treatment:

-

Mouse C2C12 skeletal muscle cells are cultured to confluence in a suitable growth medium.

-

Cells are serum-starved for a specified period (e.g., 4 hours) to reduce basal signaling activity.

-

Cells are pre-treated with increasing concentrations of this compound-(AM)3 (e.g., 0, 25, 50, and 100 µM) for 1 hour.[3]

-

Following pre-treatment, cells are stimulated with insulin (e.g., 10 nM) for a short duration (e.g., 10-30 minutes) to induce Akt phosphorylation.[3]

Protein Extraction and Quantification:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total Akt.[3]

Figure 2: Workflow for Western Blotting of Phospho-Akt.

Conclusion and Future Directions

This compound and its derivatives are valuable tools for dissecting the intricacies of the insulin signaling pathway. The available data clearly demonstrate that this compound acts as an inhibitor of the insulin receptor, leading to a significant reduction in the activation of the downstream PI3K/Akt pathway. This inhibitory action has been quantified and has observable effects on cellular processes such as gene expression and cell migration.

For researchers and drug development professionals, this compound can be utilized as a specific inhibitor to probe the physiological and pathological roles of insulin signaling. Further research should focus on the in vivo effects of this compound, its potential off-target effects, and the therapeutic implications of modulating insulin receptor activity in diseases characterized by insulin hyper-stimulation or resistance. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting experiments aimed at furthering our understanding of insulin signaling modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insulin Contributes to Fine-Tuning of the Pancreatic Beta-Cell Response to Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

In Vitro Enzymatic Inhibition by HNMPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a well-characterized inhibitor of the insulin receptor (IR) tyrosine kinase. Its ability to selectively target this key enzyme in the insulin signaling pathway has made it a valuable tool for studying insulin resistance and developing potential therapeutic agents. This technical guide provides an in-depth overview of the in vitro enzymatic inhibition of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives has been determined in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.

| Compound | Target Enzyme/Cell Line | IC50 Value | Reference |

| This compound | Insulin Receptor Tyrosine Kinase | 100 µM | [1] |

| This compound | Human Placental Insulin Receptor (in CHO cells) | 10 µM | |

| This compound-(AM)3 | GIST882 cell line | ~49 µM | |

| This compound-(AM)3 | GIST48 cell line | ~37 µM |

This compound has also been shown to inhibit the autophosphorylation of the insulin receptor at both tyrosine and serine residues at specific concentrations.

| Compound | Effect | Concentration |

| This compound | Inhibition of serine and tyrosine autophosphorylation | 300 µM and 2.5 mM |

Importantly, studies have demonstrated that this compound does not inhibit the catalytic activity of protein kinase A, highlighting its selectivity for the insulin receptor kinase.[2]

Experimental Protocols

In Vitro Insulin Receptor Tyrosine Kinase Inhibition Assay

This protocol outlines a radiometric method for determining the inhibitory activity of this compound on insulin receptor tyrosine kinase. This type of assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of kinase activity.[3][4][5]

Materials:

-

Purified recombinant human insulin receptor kinase domain

-

This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Synthetic peptide substrate (e.g., poly(Glu,Tyr) 4:1)

-

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

-

Unlabeled ATP

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter or phosphorimager

-

96-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound and create a dilution series to test a range of concentrations.

-

Prepare a master mix containing kinase reaction buffer, purified insulin receptor kinase, and the synthetic peptide substrate.

-

Prepare an ATP solution containing both unlabeled ATP and a known amount of radiolabeled ATP. The final ATP concentration should be at or near the Km for the kinase.

-

-

Kinase Reaction:

-

Add the desired volume of the this compound dilution (or solvent control) to the wells of a 96-well plate.

-

Add the kinase/substrate master mix to each well.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes). The reaction should be within the linear range of the enzyme kinetics.

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by adding a solution that denatures the enzyme, such as phosphoric acid or by spotting the reaction mixture directly onto the phosphocellulose paper.

-

Spot a defined volume of each reaction mixture onto a sheet of phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated ATP will not.

-

-

Washing:

-

Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.

-

Perform a final wash with acetone to dry the paper.

-

-

Quantification:

-

Quantify the amount of radioactivity incorporated into the peptide substrate in each spot using a scintillation counter or a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the solvent control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that results in 50% inhibition of the kinase activity.

-

Visualizations

Insulin Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical insulin receptor signaling pathway and the point of inhibition by this compound.

Caption: Insulin Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Determining IC50

The following diagram outlines the key steps in an in vitro radiometric assay to determine the IC50 of an inhibitor.

Caption: Workflow for In Vitro Radiometric IC50 Determination.

References

- 1. Hydroxy-2-naphthalenylmethylphosphonic acid (this compound), Insulin receptor tyrosine kinase inhibitor (CAS 120943-99-9) | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HNMPA: A Selective Insulin Receptor Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid) is a selective inhibitor of the insulin receptor (IR) tyrosine kinase. Its ability to specifically target the IR makes it a valuable tool for studying insulin signaling pathways and for investigating the role of insulin receptor hyperactivation in various disease states. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound and its cell-permeable analog, this compound-(AM)3. It is intended to serve as a resource for researchers utilizing these compounds in their studies.

Chemical Structure and Properties

This compound is a naphthalenylmethylphosphonic acid derivative. For cellular studies requiring intracellular activity, the cell-permeable analog, this compound-(AM)3 (Hydroxy-2-naphthalenylmethylphosphonic acid, trisacetoxymethyl ester), is utilized. The acetoxymethyl esters mask the polar phosphonic acid group, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM groups, releasing the active this compound molecule.

Chemical Structure

This compound (Hydroxy-2-naphthalenylmethylphosphonic acid)

This compound-(AM)3 (Hydroxy-2-naphthalenylmethylphosphonic acid, trisacetoxymethyl ester)

Physicochemical Properties

The key physicochemical properties of this compound and its analog are summarized in the table below for easy comparison.

| Property | This compound | This compound-(AM)3 |

| IUPAC Name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | [bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate |

| CAS Number | 132541-52-7 | 120944-03-8 |

| Molecular Formula | C11H11O4P | C20H23O10P |

| Molecular Weight | 238.18 g/mol | 454.36 g/mol |

| Appearance | White solid | Not specified |

| Solubility | Soluble in water and common alcohols | Soluble in DMSO |

| Cell Permeability | No | Yes |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the insulin receptor tyrosine kinase. The insulin receptor is a transmembrane protein that plays a crucial role in regulating glucose homeostasis, as well as cell growth, differentiation, and metabolism. Upon insulin binding, the receptor undergoes a conformational change, leading to the autophosphorylation of tyrosine residues on its intracellular β-subunits. This autophosphorylation activates the receptor's intrinsic tyrosine kinase activity, initiating a downstream signaling cascade.

This compound exerts its inhibitory effect by competing with ATP at the kinase domain of the insulin receptor, thereby preventing the autophosphorylation and subsequent activation of the receptor. This blockade of insulin receptor signaling inhibits downstream pathways, including the PI3K/Akt and MAPK/ERK pathways.

Inhibitory Activity

The inhibitory potency of this compound and its analog has been quantified in various studies.

| Compound | Target | IC50 | Organism |

| This compound | Insulin Receptor Tyrosine Kinase | 100 µM | Human |

| This compound-(AM)3 | Ecdysteroid Production | 14.2 µM | Mosquito (Aedes aegypti) |

| This compound-(AM)3 | Insulin Receptor Activity | 200 µM | Mammals |

Signaling Pathway Inhibition

The following diagram illustrates the canonical insulin signaling pathway and the point of inhibition by this compound.

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound and this compound-(AM)3. These should be adapted and optimized for specific experimental systems.

In Vitro Insulin Receptor Kinase Assay

This assay measures the ability of this compound to inhibit the tyrosine kinase activity of the purified insulin receptor in a cell-free system.

Materials:

-

Purified recombinant human insulin receptor (β-subunit)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT)

-

Stopping solution (e.g., 75 mM EDTA)

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter (for radioactive assay)

-

ELISA-based detection system (for non-radioactive assay)

Procedure:

-

Prepare a dilution series of this compound in kinase reaction buffer.

-

In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, purified insulin receptor, and the peptide substrate.

-

Add the various concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP for the radioactive method).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stopping solution.

-

For radioactive detection: a. Spot a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated γ-32P-ATP. c. Measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection (ELISA-based): a. Transfer the reaction mixture to a streptavidin-coated plate (if using a biotinylated substrate). b. Detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a chromogenic substrate. c. Read the absorbance on a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Glucose Uptake Assay

This assay measures the effect of this compound-(AM)3 on insulin-stimulated glucose uptake in a relevant cell line (e.g., 3T3-L1 adipocytes, L6 myotubes).

Materials:

-

Differentiated adipocytes or myotubes

-

This compound-(AM)3

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[3H]-glucose or a fluorescent glucose analog

-

Phloretin (glucose transport inhibitor)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed and differentiate cells in appropriate culture plates.

-

Serum-starve the cells for 2-4 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound-(AM)3 or vehicle control (DMSO) for a specified time (e.g., 30-60 minutes) in KRH buffer.

-

Stimulate the cells with a submaximal concentration of insulin (e.g., 100 nM) for 15-20 minutes. Include a non-insulin stimulated control.

-

Initiate glucose uptake by adding 2-deoxy-D-[3H]-glucose or a fluorescent glucose analog.

-

Incubate for a short period (e.g., 5-10 minutes).

-

Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer containing phloretin.

-

Lyse the cells with the cell lysis buffer.

-

For radioactive detection: a. Transfer the cell lysate to a scintillation vial. b. Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

For fluorescent detection: a. Read the fluorescence of the cell lysate using a fluorescence plate reader.

-

Normalize the glucose uptake to the total protein concentration in each well.

-

Calculate the effect of this compound-(AM)3 on both basal and insulin-stimulated glucose uptake.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the inhibitory effects of this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound and its cell-permeable analog, this compound-(AM)3, are valuable pharmacological tools for the investigation of insulin receptor signaling. Their selectivity for the insulin receptor tyrosine kinase allows for the specific interrogation of its role in various physiological and pathological processes. The data and protocols provided in this technical guide are intended to facilitate the effective use of these inhibitors in research and drug development. As with any inhibitor, it is crucial to perform appropriate control experiments to ensure the observed effects are specifically due to the inhibition of the intended target.

Methodological & Application

Application Notes and Protocols for HNMPA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-2-naphthalenylmethylphosphonic acid (HNMPA) is a selective inhibitor of the insulin receptor (IR) tyrosine kinase. For cell-based assays, its cell-permeable analog, this compound-(AM3) (hydroxy-2-naphthalenylmethyl phosphonic acid trisacetoxymethyl ester), is utilized. Upon entry into the cell, cytosolic esterases cleave the AM esters, releasing the active this compound molecule. These application notes provide detailed protocols for the use of this compound-(AM3) in cell culture experiments to study insulin signaling and its role in various cellular processes, including cancer biology and chondrocyte differentiation.

Mechanism of Action

This compound acts as a specific inhibitor of the insulin receptor tyrosine kinase, a crucial enzyme in the insulin signaling pathway. By binding to the receptor, this compound blocks its autophosphorylation and the subsequent phosphorylation of downstream substrates. This inhibition leads to the downregulation of major signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell growth, proliferation, survival, and metabolism.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of this compound-(AM3) as reported in various studies.

Table 1: IC50 Values of this compound-(AM3) in Different Systems

| Target/System | Cell Line/Organism | IC50 Value | Reference |

| Insulin Receptor Tyrosine Kinase | Mammalian | 100 µM - 200 µM | [1] |

| Insulin-stimulated Glucose Oxidation | Isolated Rat Adipocytes | 10 µM | [1] |

| Ecdysteroid Production | Mosquito (Aedes aegypti) | 14.2 µM | [2] |

| Cell Viability | GIST882 (Gastrointestinal Stromal Tumor) | ~49 µM | [2] |

| Cell Viability | GIST48 (Gastrointestinal Stromal Tumor) | ~37 µM | [2] |

Table 2: Effective Concentrations of this compound-(AM3) in Cell Culture Experiments

| Cell Line | Application | Concentration(s) | Observed Effect | Reference |

| KSHV-infected E-DMVEC | Inhibition of spindle cell foci formation | 25, 50, 100 µM | Inhibition of foci development over 14 days.[2][3] | |

| C2C12 (Mouse Skeletal Muscle) | Inhibition of insulin-induced Akt phosphorylation | 25, 50, 100 µM | Dose-dependent reduction in pAkt levels. | |

| MCF10A (Human Breast Epithelial) | Inhibition of insulin-induced cell migration | 200 µM | Blockade of cell migration in Boyden chamber and scratch-wound assays.[4] | |

| Bovine Articular Chondrocytes | Inhibition of collagen synthesis | Not specified | Reduced expression of chondrogenic genes (Col2, Col11, Sox9).[4] |

Experimental Protocols

1. Preparation of this compound-(AM3) Stock Solution

-

Solubility: this compound-(AM3) is soluble in organic solvents such as DMSO, DMF, and Ethanol.[3] For cell culture experiments, DMSO is the recommended solvent.

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, dissolve 4.54 mg of this compound-(AM3) (MW: 454.4 g/mol ) in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]

-

-

Storage:

2. Protocol for Cell Viability/Proliferation Assay (e.g., MTT or MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound-(AM3) stock solution (10 mM in DMSO)

-

MTT or MTS reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound-(AM3) in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 1 µM to 200 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound-(AM3) treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound-(AM3) or the vehicle control.

-